4-Bromo-1-methoxy-2-(3-methoxypropoxy)benzene CAS number
4-Bromo-1-methoxy-2-(3-methoxypropoxy)benzene CAS number
An In-depth Technical Guide to 4-Bromo-1-methoxy-2-(3-methoxypropoxy)benzene
Abstract: This document provides a comprehensive technical overview of 4-Bromo-1-methoxy-2-(3-methoxypropoxy)benzene (CAS No. 173336-76-0), a pivotal chemical intermediate in modern pharmaceutical synthesis. This guide is intended for researchers, scientists, and drug development professionals, offering in-depth insights into its physicochemical properties, a validated synthesis protocol, its critical application in the manufacturing of the antihypertensive drug Aliskiren, and essential safety and handling procedures. By elucidating the causality behind experimental choices and grounding all information in authoritative sources, this whitepaper serves as a vital resource for leveraging this compound's full potential in research and development.
Core Compound Identification and Properties
4-Bromo-1-methoxy-2-(3-methoxypropoxy)benzene is a substituted aromatic ether whose molecular architecture makes it a valuable building block in multi-step organic synthesis.[1][2] Its identity is unequivocally established by its Chemical Abstracts Service (CAS) registration number: 173336-76-0 .[3][4][5]
The compound's utility is largely dictated by its physical and chemical characteristics, which are summarized below. These parameters are critical for its safe handling, reaction optimization, and storage.[1]
| Property | Value | Source(s) |
| CAS Number | 173336-76-0 | [3][4] |
| Molecular Formula | C₁₁H₁₅BrO₃ | [3] |
| Molecular Weight | 275.14 g/mol | [3] |
| Appearance | White to light yellow powder or crystal | [4][6] |
| Boiling Point | 308.8 °C at 760 mmHg | [1] |
| Density | 1.313 g/cm³ | [1] |
| Flash Point | 124.4 °C | [1] |
| Purity | Typically >98.0% (GC) up to ≥99.5% | [1][4][6] |
| Solubility | Soluble in Methanol; Sparingly soluble in water | [3] |
| Storage Temperature | 2-8°C, sealed in dry conditions | [3][4] |
Synthesis Protocol and Mechanistic Rationale
The synthesis of 4-Bromo-1-methoxy-2-(3-methoxypropoxy)benzene is reliably achieved via a Williamson ether synthesis. This classical organic reaction is favored for its efficiency and high yield in forming the target ether linkage. The protocol described below is based on established literature, providing a self-validating system for producing high-purity material.[7]
Mechanistic Insight
The reaction proceeds by the deprotonation of the hydroxyl group on 5-bromo-2-methoxyphenol by a base (Potassium Carbonate, K₂CO₃) to form a phenoxide ion. This nucleophilic phenoxide then attacks the electrophilic carbon of 1-bromo-3-methoxypropane in an Sₙ2 reaction, displacing the bromide leaving group and forming the desired ether bond. The addition of Potassium Iodide (KI) serves as a catalyst; the iodide ion is a better nucleophile and leaving group than bromide, facilitating the reaction via the Finkelstein reaction mechanism to transiently form a more reactive iodo-alkane intermediate.
Detailed Experimental Protocol
Objective: To synthesize 4-Bromo-1-methoxy-2-(3-methoxypropoxy)benzene from 5-bromo-2-methoxyphenol.
Materials:
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5-bromo-2-methoxyphenol (2.03 g)
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1-bromo-3-methoxypropane (1.7 mL)
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Potassium Carbonate (K₂CO₃, 4.17 g)
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Potassium Iodide (KI, 3.32 g)
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Acetonitrile (CH₃CN, 25 mL)
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Diethyl ether (Et₂O)
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Saturated Sodium Chloride (NaCl) aqueous solution
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Magnesium Sulfate (MgSO₄)
Procedure:
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To a 50 mL round-bottom flask, add 5-bromo-2-methoxyphenol (2.03 g) and acetonitrile (25 mL). Stir the mixture until the solid is fully dissolved.
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Add Potassium Iodide (3.32 g) and Potassium Carbonate (4.17 g) to the solution.
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Add 1-bromo-3-methoxypropane (1.7 mL) to the reaction mixture.
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Heat the mixture to reflux and maintain for 24 hours.
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After 24 hours, remove the heat source and allow the mixture to cool to room temperature.
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Remove the acetonitrile solvent under reduced pressure (e.g., using a rotary evaporator).
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Perform a liquid-liquid extraction on the residue using diethyl ether (30 mL x 4).
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Wash the combined organic layers with a saturated NaCl aqueous solution (40 mL).
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Dry the organic layer over anhydrous Magnesium Sulfate (MgSO₄).
-
Filter the mixture to remove the drying agent.
-
Evaporate the solvent to dryness.
-
Purify the resulting crude product by column chromatography (using CH₂Cl₂ as the eluent) to yield the final product.[7]
Expected Outcome: This protocol is reported to yield approximately 2.66 g (97% yield) of 4-Bromo-1-methoxy-2-(3-methoxypropoxy)benzene.[7]
Synthesis Workflow Diagram
Caption: Workflow for the synthesis of the target compound.
Application in Drug Development: The Aliskiren Connection
The primary significance of 4-Bromo-1-methoxy-2-(3-methoxypropoxy)benzene lies in its role as a crucial intermediate in the synthesis of Aliskiren.[1][2][7] Aliskiren is a potent, orally available, non-peptide direct renin inhibitor used for the treatment of hypertension.[7] It represents a significant therapeutic advancement as the first in its class of antihypertensive drugs.[7]
The consistent, high-purity supply of this bromo-benzene derivative is a cornerstone for the pharmaceutical industry to produce Aliskiren hemifumarate, the active pharmaceutical ingredient (API).[1][8] The molecular structure of the intermediate provides a foundational scaffold onto which further chemical complexity is built to arrive at the final drug molecule. Its guaranteed purity of NLT 99.5% is essential to ensure the efficacy and safety of the final drug product, as impurities can have a significant negative impact on reaction outcomes and patient health.[1][8]
Role in Pharmaceutical Supply Chain
Caption: Role as a precursor in Aliskiren synthesis.
Safety, Handling, and Storage
Proper handling and storage are paramount to ensure laboratory safety and maintain the compound's integrity.
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Hazard Classification: The compound is classified as harmful if swallowed (Acute toxicity - Oral, Category 4).[3] The corresponding GHS pictogram is GHS07 (Exclamation Mark), with the signal word "Warning" and hazard statement H302.[4]
-
Personal Protective Equipment (PPE):
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Eye/Face Protection: Safety glasses or a face shield are required.[9][10]
-
Hand Protection: Wear suitable protective gloves. Gloves should be inspected before use and disposed of properly after.[9][10]
-
Skin and Body Protection: Protective clothing or a full suit is necessary to prevent skin contact.[9][10]
-
Respiratory Protection: In case of dust or aerosol generation, a dust respirator should be used.[9]
-
-
Handling Procedures:
-
All handling should be performed in a well-ventilated area, preferably under a local exhaust hood.[9]
-
Avoid contact with skin, eyes, and clothing.[9]
-
Do not eat, drink, or smoke when using this product.[3]
-
Wash hands and face thoroughly after handling.[9]
-
In case of accidental release, sweep the material into an airtight container, avoiding dust dispersion.[9]
-
-
Storage Conditions:
-
First Aid Measures:
-
If Swallowed: Rinse mouth and get medical advice/attention.[9]
-
If on Skin: Wash with plenty of water. If irritation occurs, seek medical attention.[9]
-
If in Eyes: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and seek medical attention if irritation persists.[9]
-
If Inhaled: Remove the victim to fresh air.[9]
-
Disposal of the substance must be in accordance with all federal, state, and local regulations, typically involving incineration in a licensed facility.[9]
Conclusion
4-Bromo-1-methoxy-2-(3-methoxypropoxy)benzene is more than a simple chemical reagent; it is an enabling molecule for pharmaceutical progress. Its well-defined physicochemical properties and reliable synthesis route make it an ideal precursor for complex API manufacturing. Its indispensable role in the production of Aliskiren highlights the critical importance of high-purity intermediates in the development of life-saving therapeutics. Adherence to strict safety and handling protocols is essential for harnessing its capabilities responsibly.
References
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Chemsrc. CAS#:173336-76-0 | 4-Bromo-1-methoxy-2-(3-methoxypropoxy)benzene. [Link]
-
NINGBO INNO PHARMCHEM CO.,LTD. Understanding the Chemical Properties and Applications of 4-Bromo-1-methoxy-2-(3-methoxypropoxy)benzene. [Link]
-
Pharmaceuticals Synthesis. Exploring 4-Bromo-1-methoxy-2-(3-methoxypropoxy)benzene: A Key Intermediate in Pharmaceutical Synthesis. [Link]
-
FAQ. What are the applications of 4-Bromo-1-methoxy-2-(3-methoxy-propoxy)-benzene?. [Link]
-
Angene Chemical. Safety Data Sheet. [Link]
-
Pharmaceuticals Synthesis. High Purity 4-Bromo-1-methoxy-2-(3-methoxypropoxy)benzene: A Key Intermediate in Pharmaceutical Synthesis. [Link]
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Figure 1. Chemical structure of 4-Bromo-1-methoxy-2-(3-methoxypropoxy)benzene with proton environments labeled A through G.
